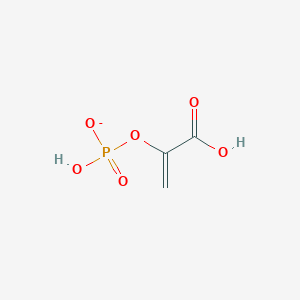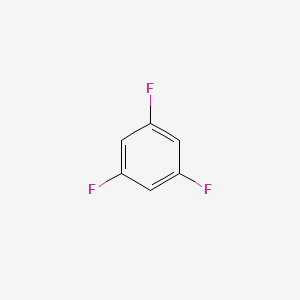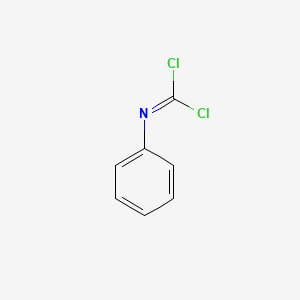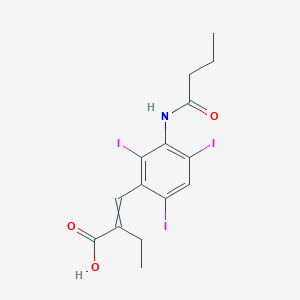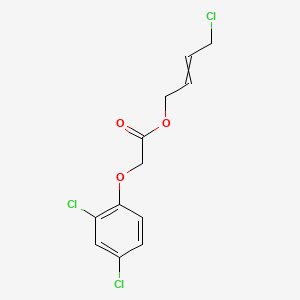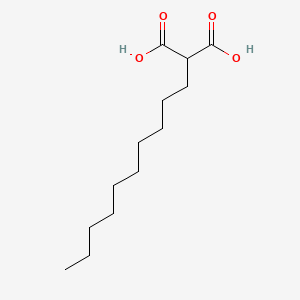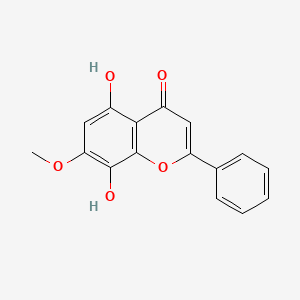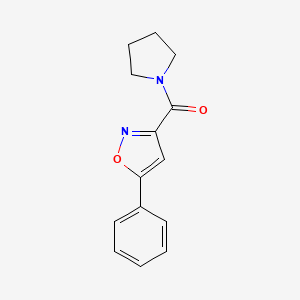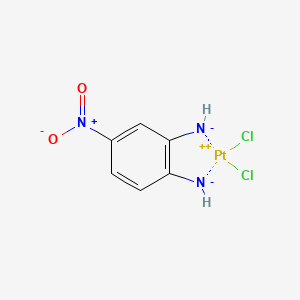![molecular formula C19H12O3 B1201599 9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one CAS No. 78729-83-6](/img/structure/B1201599.png)
9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one can be synthesized from 2-naphthol and cinnamaldehyde . The reaction typically involves the condensation of these two compounds under specific conditions to form the desired flavone structure. The process may require the use of catalysts and controlled temperatures to ensure optimal yield and purity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar principles as laboratory synthesis, with adjustments for scalability, cost-efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the flavone structure, potentially altering its biological activity.
Substitution: Substitution reactions, particularly involving the hydroxyl group, can lead to the formation of various substituted flavones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve acidic or basic catalysts, depending on the desired product.
Major Products Formed:
Applications De Recherche Scientifique
9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of flavones and their derivatives in various chemical reactions.
Biology: This compound is a potent inhibitor of the enzyme aromatase, which converts testosterone to estrogen.
Industry: Its role as an enzyme inhibitor makes it valuable in the development of pharmaceuticals and other therapeutic agents.
Mécanisme D'action
The mechanism of action of 9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one involves its interaction with specific enzymes and receptors:
Aromatase Inhibition: By inhibiting aromatase, this compound prevents the conversion of testosterone to estrogen, thereby reducing estrogen levels.
Cytochrome P450 Inhibition: It inhibits CYP1A1 and CYP1A2 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. This inhibition can affect the metabolic pathways of drugs and other substances.
Comparaison Avec Des Composés Similaires
Beta-Naphthoflavone: Another naphthoflavone derivative, beta-naphthoflavone, shares similar inhibitory properties but differs in its specific interactions and potency.
Uniqueness: 9-hydroxy-2-phenyl-4h-benzo[h]chromen-4-one is unique due to its specific inhibitory effects on aromatase and cytochrome P450 enzymes, making it particularly valuable in research related to hormone regulation and drug metabolism .
Propriétés
Numéro CAS |
78729-83-6 |
|---|---|
Formule moléculaire |
C19H12O3 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
9-hydroxy-2-phenylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C19H12O3/c20-14-8-6-12-7-9-15-17(21)11-18(13-4-2-1-3-5-13)22-19(15)16(12)10-14/h1-11,20H |
Clé InChI |
PODSTHAFQFMETD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=CC(=C4)O)C=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=CC(=C4)O)C=C3 |
Synonymes |
9-hydroxy-alpha-naphthoflavone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


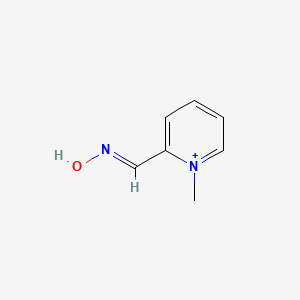
![2-[6-[6-[1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid](/img/structure/B1201517.png)
